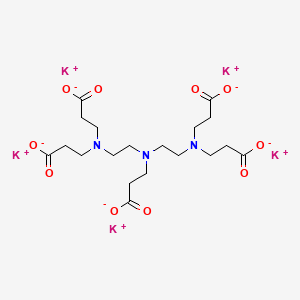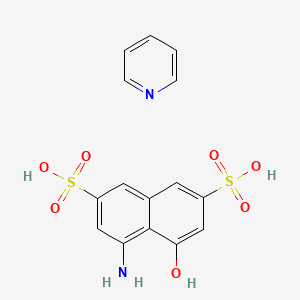
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid; pyridine is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amino and hydroxyl groups attached to a naphthalene ring, along with disulfonic acid groups. The presence of pyridine further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. Subsequent neutralization with ammonium hydroxide and reduction with iron powder results in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is treated with sodium carbonate and sulfuric acid to obtain 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as diazotization and coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are commonly used for reduction.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with various aromatic compounds.
Major Products
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, azo dyes, and sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Mecanismo De Acción
The mechanism of action of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins. The disulfonic acid groups enhance its solubility and reactivity, making it effective in various chemical and biological processes. The presence of pyridine further stabilizes the compound and enhances its binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-amino-8-naphthol-3,6-disulfonic acid
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-sulfoisophthalic acid sodium salt
Uniqueness
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it versatile for various applications, from industrial production to scientific research. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules further highlights its uniqueness.
Propiedades
Número CAS |
99770-04-4 |
|---|---|
Fórmula molecular |
C15H14N2O7S2 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine |
InChI |
InChI=1S/C10H9NO7S2.C5H5N/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-2-4-6-5-3-1/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-5H |
Clave InChI |
VQMLWPCSDIRPSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


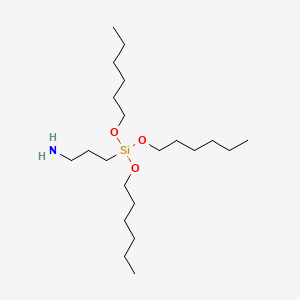
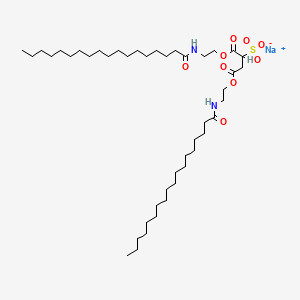
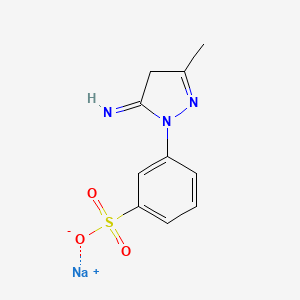
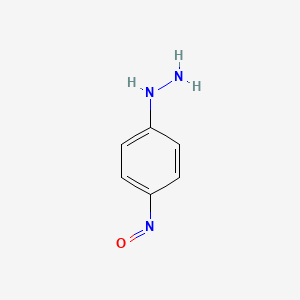
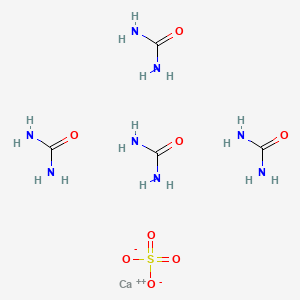
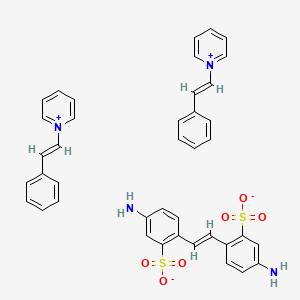

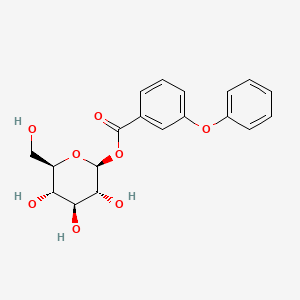

![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)

